

Introduction: The Structural Significance of a Versatile Molecular Scaffold

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Compound of Interest

Compound Name: 4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130

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4-(1H-Imidazol-1-yl)benzoic acid, hereafter referred to as IBA, is a bifunctional organic compound that has garnered significant interest across the scientific disciplines. Characterized by a rigid benzoic acid moiety linked to a heterocyclic imidazole ring, IBA serves as a crucial building block (or linker) in the synthesis of Metal-Organic Frameworks (MOFs) and as a key intermediate for active pharmaceutical ingredients (APIs).^{[1][2][3]} Its utility in these advanced applications is not merely a consequence of its constituent parts, but is intrinsically governed by its precise three-dimensional architecture.

The molecular geometry—specifically the bond lengths, bond angles, and the spatial relationship between the two aromatic rings—dictates the compound's reactivity, its capacity for intermolecular interactions, and its ultimate performance in both materials science and medicinal chemistry.^[4] An understanding of this geometry is therefore paramount for rational drug design and the predictive engineering of novel materials.

This guide provides a comprehensive examination of the molecular geometry of IBA, grounded in both definitive experimental evidence and robust computational analysis. We will explore the solid-state structure as determined by single-crystal X-ray diffraction and outline the theoretical framework for its computational modeling, offering researchers a holistic understanding of this pivotal molecule.

Part 1: Experimental Determination of the Solid-State Geometry

The most unequivocal method for determining the precise arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).^[5] This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, and thus all geometric parameters, can be accurately derived.

The Definitive Crystal Structure of 4-(1H-Imidazol-1-yl)benzoic Acid

The crystal structure of IBA has been successfully elucidated and reported, providing a foundational dataset for understanding its molecular geometry.^{[6][7][8]} The analysis reveals that in the solid state, the molecule adopts a specific, stable conformation dictated by both intramolecular sterics and intermolecular packing forces.

The most critical geometric feature is the relative orientation of the imidazole and benzene rings. They are not coplanar. The imidazole ring is twisted out of the plane of the benzene ring, with a dihedral angle of 14.5(1)°.^{[6][7]} This non-planar arrangement is a key structural characteristic that influences the molecule's overall shape and how it interacts with its environment.

In the crystal lattice, molecules of IBA are linked by strong intermolecular O—H⋯N hydrogen bonds.^{[6][7]} The carboxylic acid proton of one molecule forms a hydrogen bond with the unsubstituted nitrogen atom (N2) of the imidazole ring of an adjacent molecule. These interactions assemble the molecules into chains, which are further organized into sheets through weaker C—H⋯O interactions, defining the supramolecular architecture of the crystal.^[6]

Table 1: Crystallographic Data for 4-(1H-Imidazol-1-yl)benzoic Acid^[7]

Parameter	Value
Chemical Formula	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	188.18 g/mol
Crystal System	Monoclinic
Space Group	Pc
a (Å)	4.1443 (11)
b (Å)	6.6561 (19)
c (Å)	15.706 (4)
β (°)	101.023 (7)
Volume (Å ³)	425.3 (2)

| Z | 2 |

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)[\[6\]](#)

Parameter	Length (Å)	Parameter	Angle (°)
C1-O1 (C-OH)	1.321 (6)	O2-C1-O1	-
C1-O2 (C=O)	1.207 (5)	C5-N1-C8	-
N1-C5 (N-Ph)	1.423 (5)	C2-C1-O1	3.0 (6)
N1-C8	1.350 (5)	C5-N1-C10	178.8 (4)
N1-C10	1.378 (5)	Dihedral Angle	14.5 (1)

| N2-C8 | 1.313 (5) | (Benzene//Imidazole) | |

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The following protocol

outlines the authoritative workflow.

Step 1: Synthesis and Crystallization The first, and often most challenging, step is the growth of high-quality single crystals. This is a prerequisite for a successful diffraction experiment, as the quality of the diffraction data is directly proportional to the internal order of the crystal.^[5]

- **Synthesis:** Synthesize IBA using an established method, such as the reaction of methyl 4-fluorobenzoate with imidazole, followed by hydrolysis of the resulting ester.^{[9][10]}
- **Purification:** Purify the crude product thoroughly, typically by recrystallization, to a high degree of purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.
- **Crystal Growth:** Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common techniques include:
 - **Slow Evaporation:** Dissolve the purified IBA in a suitable solvent (e.g., ethanol, methanol/water mixtures) to near-saturation and allow the solvent to evaporate slowly over several days in a dust-free, vibration-free environment.
 - **Vapor Diffusion:** Place a concentrated solution of IBA in a small vial, which is then placed inside a larger sealed jar containing a "weaker" solvent (a precipitant). The slow diffusion of the precipitant's vapor into the IBA solution gradually reduces its solubility, promoting slow, ordered crystal growth.

Step 2: Data Collection This step involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern.

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Diffractometer Setup:** The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and a more precise structure.^[4]
- **Data Acquisition:** The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at different orientations.^[5]

Step 3: Structure Solution and Refinement This is the computational part of the experiment, where the raw diffraction data is converted into a final, validated molecular structure.

- **Data Processing:** The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are corrected for various experimental factors.
- **Structure Solution:** The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell using direct methods.
- **Structure Refinement:** An atomic model is built into the electron density map. The positions and displacement parameters of all non-hydrogen atoms are then refined using a full-matrix least-squares method on F^2 . Hydrogen atoms are typically placed in calculated positions.^[7] The final refined model is validated to ensure its chemical and crystallographic soundness.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Computational Modeling of Molecular Geometry

While SCXRD provides the definitive structure in the solid state, computational methods offer a powerful complementary approach. They allow for the determination of the molecule's minimum-energy geometry in a vacuum (gas phase), free from the influence of crystal packing forces. This provides invaluable insight into the intrinsic conformational preferences of the molecule.

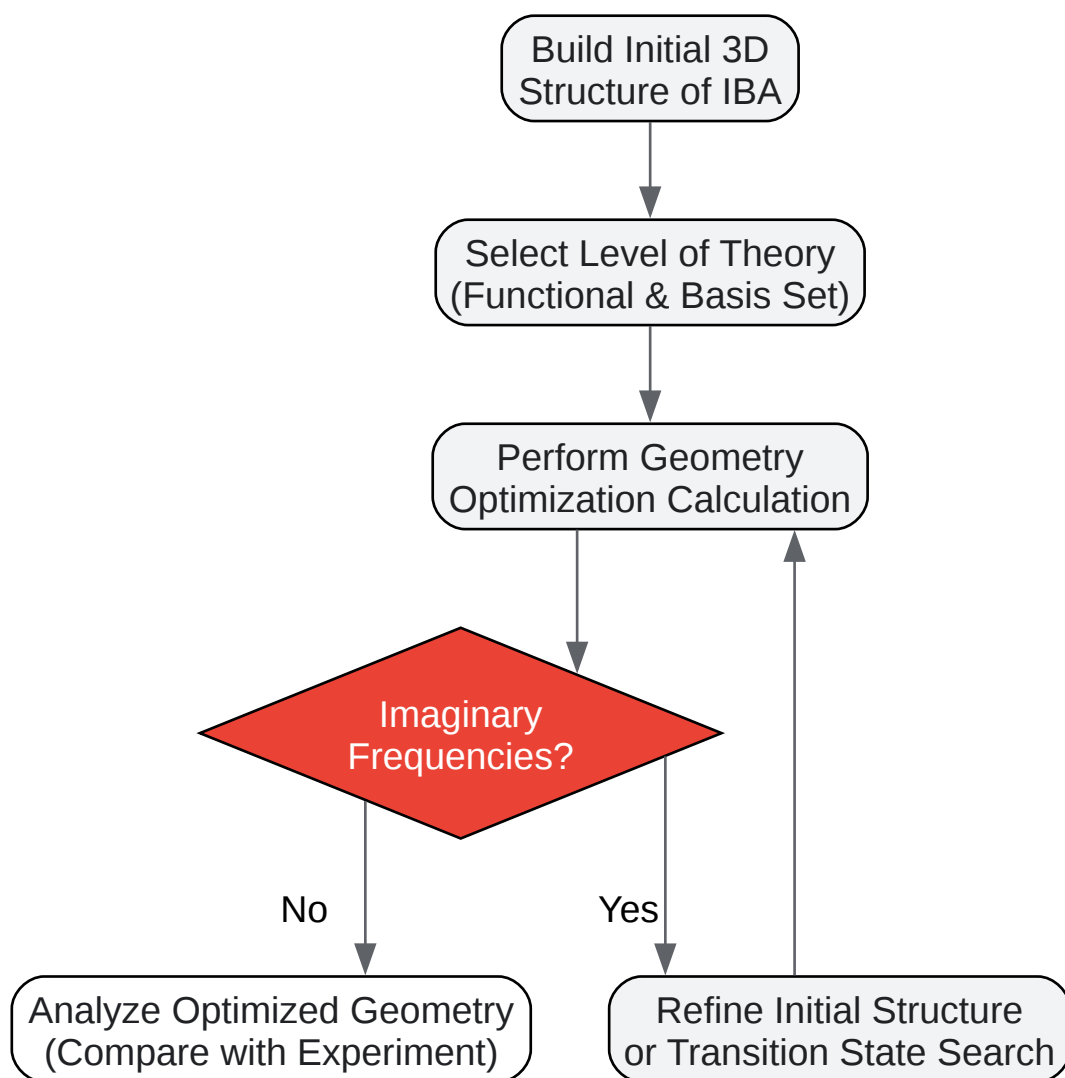
Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^[11] For chemists, it is a highly effective tool for predicting molecular geometries, vibrational frequencies, and other properties with a favorable balance of accuracy and computational cost.^[12] The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. For organic molecules like IBA, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP, paired with Pople-style basis sets like 6-311G, have been shown to provide reliable geometric predictions.^{[13][14]}

Workflow for DFT Geometry Optimization

A typical workflow to obtain the optimized geometry of IBA is as follows:

- **Build Initial Structure:** Construct a 3D model of IBA using molecular modeling software. The initial bond lengths and angles can be based on standard values.
- **Select Level of Theory:** Choose an appropriate combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). This choice represents a trade-off between accuracy and computational time.
- **Perform Geometry Optimization:** Run the calculation. The software will systematically adjust the positions of the atoms to find the arrangement that corresponds to the lowest electronic energy—the equilibrium geometry.
- **Verify Minimum:** After optimization, a frequency calculation must be performed. A true minimum-energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable conformation.
- **Analyze Results:** Extract the geometric parameters (bond lengths, angles, dihedral angles) from the optimized structure. These can then be directly compared with the experimental data from SCXRD.



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Caption: Workflow for DFT Geometry Optimization and Analysis.

Comparing Theoretical and Experimental Geometries

For IBA, a DFT calculation is expected to yield a geometry in close agreement with the crystal structure. Bond lengths and angles should correspond within a few percent. The calculated dihedral angle between the rings will likely be similar to the 14.5° found experimentally, confirming that this twisted conformation is an intrinsic feature of the molecule and not solely an artifact of crystal packing. Minor deviations between the calculated (gas-phase) and experimental (solid-state) values are expected and informative, as they highlight the subtle influence of the intermolecular hydrogen bonding present in the crystal.

Conclusion: A Synergistic View of Molecular Architecture

The molecular geometry of **4-(1H-Imidazol-1-yl)benzoic acid** is defined by a non-coplanar arrangement of its constituent aromatic rings, with a dihedral angle of approximately 14.5°. This fundamental structural feature has been definitively established by single-crystal X-ray diffraction and is supported by the predictions of Density Functional Theory.

A comprehensive understanding of this geometry is not an academic exercise; it is a prerequisite for the intelligent application of IBA in advanced technologies. The specific twist between the rings, combined with the molecule's hydrogen bonding capabilities, governs its self-assembly into supramolecular structures and dictates the topology of the Metal-Organic Frameworks it forms. In drug development, this same geometry defines the shape of the molecule, controlling its ability to fit into the binding pockets of target proteins. The synergy between high-resolution experimental data and robust computational modeling provides the complete, actionable structural insights required by today's research and development professionals.

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